2-(Aminomethyl)benzene-1-sulfonic acid
Description
2-(Aminomethyl)benzene-1-sulfonic acid is a sulfonic acid derivative featuring a benzene ring substituted with a sulfonic acid group (-SO₃H) at position 1 and an aminomethyl group (-CH₂NH₂) at position 2. This compound combines the strong acidity of the sulfonic acid group with the nucleophilic and hydrogen-bonding capabilities of the aminomethyl moiety, making it valuable in organic synthesis, surfactant chemistry, and pharmaceutical applications.
Properties
CAS No. |
927667-95-6 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(aminomethyl)benzenesulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11) |
InChI Key |
ARPXGRXUCSVOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Ortho-, Meta-, and Para-Aminobenzenesulfonic Acids
These isomers differ in the position of the amino group relative to the sulfonic acid group:
- 2-Aminobenzenesulfonic acid (o-aminobenzenesulfonic acid, CAS 88-21-1): Exhibits a melting point >300°C and is used in dye synthesis and as a biochemical reagent. Its solubility in water is moderate due to zwitterionic interactions .
- 4-Aminobenzenesulfonic acid (sulfanilic acid): A well-characterized compound with applications in analytical chemistry (e.g., sulfa drugs). Its para-substitution enhances symmetry, improving crystallinity and stability compared to ortho derivatives .
Key Differences :
- Acidity: The sulfonic acid group dominates acidity (pKa ~0–1 for all isomers), but steric hindrance in the ortho isomer (2-aminobenzenesulfonic acid) slightly reduces solubility in polar solvents .
- Reactivity: The aminomethyl group in 2-(aminomethyl)benzene-1-sulfonic acid introduces additional nucleophilic sites compared to the direct amino-substituted analogs, enabling diverse derivatization pathways .
Dansyl Acid (5-(Dimethylamino)-1-naphthalenesulfonic Acid)
Dansyl acid (similarity score 0.951 to metabolite AB1 in sulfonamide studies) is a fluorescent probe with a naphthalene core. Unlike this compound, dansyl acid’s extended aromatic system enhances fluorescence, while its dimethylamino group reduces basicity compared to the primary amine in the target compound .
Dodecylbenzene Sulfonic Acid (ABS Acid)
A commercial surfactant (CAS 85536-14-7), ABS acid features a long alkyl chain (dodecyl) attached to the benzene sulfonic acid core. Its amphiphilic structure contrasts with this compound, which lacks hydrophobic alkyl chains but has a polar aminomethyl group .
Property Comparison :
| Property | This compound | ABS Acid |
|---|---|---|
| Molecular Weight | ~217.22 g/mol | ~326.49 g/mol |
| Solubility | High in water (polar groups) | Low in water (alkyl chain) |
| Applications | Pharmaceuticals, intermediates | Detergents, emulsifiers |
2-Aminothiazole Sulfonamides
Metabolite AB2 in sulfonamide studies shows structural similarity (score 0.791) to thiabendazole, a benzimidazole antifungal agent.
Table 1: Physicochemical Properties of Selected Sulfonic Acids
| Compound | Molecular Weight (g/mol) | pKa (SO₃H) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| This compound | 217.22 | ~0.5 | >300 (decomposes) | Pharmaceutical intermediates |
| 2-Aminobenzenesulfonic acid | 173.19 | ~1.0 | >300 | Dyes, reagents |
| Dansyl acid | 269.33 | ~0.8 | 280–285 | Fluorescent probes |
| ABS acid | 326.49 | ~1.2 | Liquid (surfactant) | Industrial detergents |
Sources:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing high-purity 2-(Aminomethyl)benzene-1-sulfonic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sulfonation and amination reactions under controlled conditions. For example, o-Aminobenzenesulfonic acid (CAS 88-21-1) is synthesized via sulfonation of aniline derivatives, with purity exceeding 98.0% as validated by HPLC and titration methods. Storage at room temperature in airtight containers is critical to prevent degradation . Purity validation should include spectroscopic techniques (e.g., NMR for structural confirmation) and chromatographic methods (e.g., HPLC with UV detection) to ensure batch consistency .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the sulfonic acid group (-SO₃H) and aminomethyl (-CH₂NH₂) moiety.
- Infrared Spectroscopy (IR) : Key peaks include S=O stretching (1170–1370 cm⁻¹) and N-H bending (1550–1650 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with pre-column derivatization (e.g., using 4-nitrobenzoic acid) enhances detection sensitivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 173.19 g/mol for o-Aminobenzenesulfonic acid) .
Q. How does the aminomethyl group influence the solubility and reactivity of this compound?
- Methodological Answer : The aminomethyl group enhances water solubility via hydrogen bonding and increases nucleophilicity, enabling reactions with electrophiles (e.g., acyl chlorides or aldehydes). Reactivity studies should use pH-controlled buffers (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions. Comparative studies with non-aminated analogs (e.g., benzenesulfonic acid) can isolate the group’s effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound derivatives across studies?
- Methodological Answer : Contradictions often arise from differences in derivative functionalization (e.g., sulfonamide vs. sulfonate esters) or assay conditions (e.g., enzyme inhibition vs. cellular uptake). Systematic approaches include:
- Meta-analysis : Cross-referencing bioactivity datasets from ChemIDplus and EPA DSSTox .
- Controlled Replication : Standardizing assay parameters (e.g., enzyme concentration, incubation time) and using validated reference compounds (e.g., carboxypeptidase B inhibitors for enzymatic studies) .
- Structural-Activity Relationship (SAR) Modeling : Computational tools (e.g., molecular docking) can predict binding affinities and reconcile discrepancies .
Q. What advanced chromatographic techniques are suitable for separating enantiomers of this compound derivatives?
- Methodological Answer : Chiral separation requires derivatization with enantioselective agents. For example:
- Pre-column Derivatization : Use 2-nitrobenzenesulfonyl chloride to form diastereomers, separable via reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, 1.0 mL/min flow rate) .
- Chiral Stationary Phases (CSPs) : Polysaccharide-based CSPs (e.g., Chiralpak AD-H) achieve baseline separation under isocratic conditions .
Q. How can this compound be utilized in studying protein oxidation and aggregation mechanisms?
- Methodological Answer : The compound’s sulfonic acid group selectively reacts with oxidized cysteine residues (e.g., forming sulfonamide bonds). Experimental design should include:
- Oxidative Stress Induction : Treat proteins with H₂O₂ or metal-catalyzed oxidation systems.
- Labeling and Detection : Use LC-MS/MS to identify modified residues and correlate with aggregation profiles (e.g., dynamic light scattering for aggregate size analysis) .
- Control Experiments : Compare with non-oxidized proteins and competitive inhibitors (e.g., N-ethylmaleimide) to validate specificity .
Q. What are the challenges in scaling up synthetic protocols for this compound derivatives while maintaining enantiomeric purity?
- Methodological Answer : Key challenges include side reactions (e.g., racemization during amination) and purification efficiency. Solutions involve:
- Continuous Flow Reactors : Enhance reaction control and reduce batch variability.
- Crystallization Optimization : Use chiral resolving agents (e.g., tartaric acid derivatives) for enantiomer separation.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
